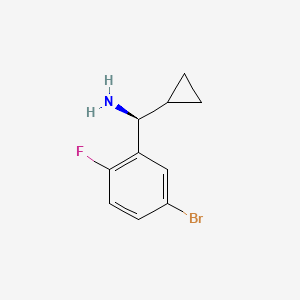

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

CAS No.: 1213185-93-3

Cat. No.: VC11986466

Molecular Formula: C10H11BrFN

Molecular Weight: 244.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213185-93-3 |

|---|---|

| Molecular Formula | C10H11BrFN |

| Molecular Weight | 244.10 g/mol |

| IUPAC Name | (S)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine |

| Standard InChI | InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m0/s1 |

| Standard InChI Key | LVFQLBOMQVKLIJ-JTQLQIEISA-N |

| Isomeric SMILES | C1CC1[C@@H](C2=C(C=CC(=C2)Br)F)N |

| SMILES | C1CC1C(C2=C(C=CC(=C2)Br)F)N |

| Canonical SMILES | C1CC1C(C2=C(C=CC(=C2)Br)F)N |

Introduction

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is a complex organic compound characterized by its unique molecular structure, which includes both bromine and fluorine atoms on a phenyl ring, along with a cyclopropyl group attached to a methanamine moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activity and reactivity imparted by its halogen substituents and cyclopropyl group.

Key Characteristics:

-

Molecular Formula: Not explicitly provided in the search results, but related compounds suggest it would be similar to C10H11BrFN.

-

Molecular Weight: Approximately 244.11 g/mol for the non-hydrochloride form.

-

CAS Number: 1213185-93-3 for the base compound.

Synthesis of (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

The synthesis of this compound typically involves several key steps, which can be optimized for industrial production using techniques such as continuous flow reactors and automated synthesis platforms. These methods enhance yield and purity while reducing reaction times and costs.

Synthetic Steps:

-

Starting Materials: Typically involve a phenyl ring with bromine and fluorine substituents, along with a cyclopropyl group.

-

Formation of Methanamine Moiety: Involves the introduction of an amine group to form the methanamine structure.

-

Chiral Resolution: To obtain the (S)-enantiomer, specific chiral resolution techniques may be employed.

Biological Activity and Applications

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is notable for its potential applications in medicinal chemistry. Its mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, which can modulate their activity and influence cellular processes.

Biological Activity:

-

Receptor Interactions: The compound can bind to specific receptors, influencing biological pathways.

-

Pharmacological Properties: Modifications to its structure can enhance selectivity and potency, making it a candidate for drug development.

Applications:

-

Medicinal Chemistry: Used in the synthesis of further derivatives with enhanced biological activity.

-

Pharmacology: Potential applications in drug development due to its unique pharmacological profile.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine | Contains bromine and fluorine on the phenyl ring | Different receptor interaction profile compared to methyl-substituted analogs. |

| (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine | Methyl group instead of bromine | Exhibits agonistic activity at serotonin receptors, particularly 5-HT2C. |

| 1-(3-Fluoro-4-methylphenyl)cyclopropylmethanamine | Different substitution pattern on the phenyl ring | Potential variations in biological activity due to altered substituents. |

Research Findings and Future Directions

Research on (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine highlights its potential in medicinal chemistry and organic synthesis. Future studies should focus on optimizing its synthesis, exploring its biological activity, and developing derivatives with enhanced pharmacological properties.

Future Research Directions:

-

Synthetic Optimization: Improving yield and purity through advanced synthesis techniques.

-

Biological Activity Exploration: Investigating its interactions with various biological targets to understand its pharmacological profile.

-

Derivative Development: Designing and synthesizing derivatives with improved selectivity and potency for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume